![molecular formula C16H14FNO4S B2367751 methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate CAS No. 1327184-30-4](/img/structure/B2367751.png)

methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

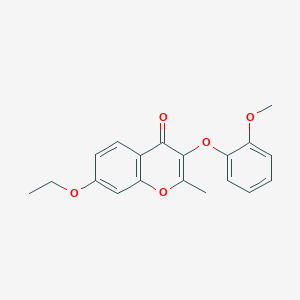

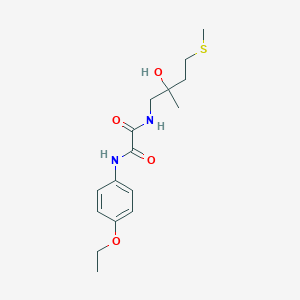

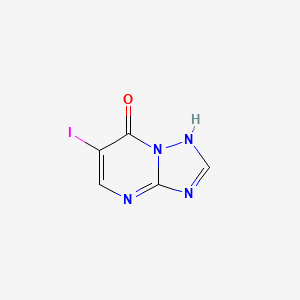

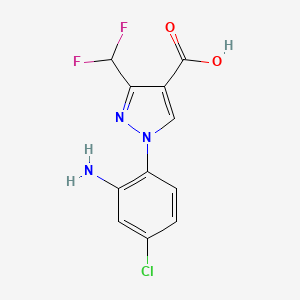

Methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate is a useful research compound. Its molecular formula is C16H14FNO4S and its molecular weight is 335.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiandrogen Activity

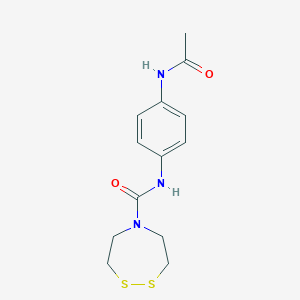

Methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate and similar compounds have been investigated for their antiandrogen activity. For instance, research by Tucker, Crook, and Chesterson (1988) focused on the synthesis and structure-activity relationships of various derivatives, including ones similar to this compound. They found that certain derivatives exhibited potent antiandrogen properties, which could have applications in treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Surface Coating Applications

The compound has also been explored in the context of surface coating applications. Yin et al. (2017) synthesized fluorinated acrylate emulsions, incorporating structures similar to this compound, for hydrophobic surface coatings. These emulsions demonstrated excellent stability and low surface energy, indicating potential in water repellent modifications (Yin et al., 2017).

Polymer Electrolytes

The synthesis of guanidinium-functionalized polymer electrolytes using similar compounds has been reported by Kim, Labouriau, Guiver, and Kim (2011). The activated fluorophenyl-amine reaction involved in the synthesis process allows precise control of cation functionality, hinting at applications in stable phenyl rings for electrolytes (Kim, Labouriau, Guiver, & Kim, 2011).

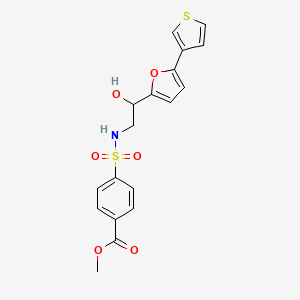

Synthesis of Vinylogous Sulfonylindolines

Research by Back, Bethell, Parvez, and Taylor (2001) describes the palladium-catalyzed heteroannulation of o-iodoanilines with dienyl sulfones, similar to this compound. This process provides a route to vinylogous 2-sulfonylindolines, which can be further transformed into indoles and carbazoles, thus having implications in the synthesis of complex organic molecules (Back, Bethell, Parvez, & Taylor, 2001).

Fluorinated Polymer Synthesis

The compound has been utilized in the synthesis of fluorinated polymers. For example, Wang, Zhang, Zhan, and Chen (2010) investigated the role of the main chain and spacer group in polyacrylates with short fluorocarbon side chains, including compounds akin to this compound. These polymers demonstrated interesting surface properties and potential environmental friendliness due to the absence of long perfluoroalkyl groups (Wang, Zhang, Zhan, & Chen, 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate” may also affect a wide range of biochemical pathways.

Pharmacokinetics

Its molecular weight (18018 g/mol ) and predicted density (1.165±0.06 g/cm3 ) suggest that it may have good bioavailability. The compound’s melting point (45-47 °C ) and boiling point (130-133 °C at 15 Torr ) indicate its stability under physiological conditions.

Result of Action

Given the wide range of biological activities exhibited by similar compounds , it is likely that “this compound” could have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name |

methyl (E)-3-anilino-2-(4-fluorophenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO4S/c1-22-16(19)15(11-18-13-5-3-2-4-6-13)23(20,21)14-9-7-12(17)8-10-14/h2-11,18H,1H3/b15-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVMFQFQXMMQTO-RVDMUPIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\NC1=CC=CC=C1)/S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2367669.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2367674.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2367681.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2367683.png)

![Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2367684.png)

![3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2367686.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2367687.png)